N-Allylmethylamine

Catalog No.
S662034
CAS No.
627-37-2
M.F
C4H9N
M. Wt
71.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Allylmethylamine

CAS Number

627-37-2

Product Name

N-Allylmethylamine

IUPAC Name

N-methylprop-2-en-1-amine

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N

SMILES

CNCC=C

Canonical SMILES

CNCC=C

The exact mass of the compound N-Allylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Allylmethylamine is a secondary amine featuring a chemically distinct structure with both a polymerizable allyl group and a stable methyl group. This configuration makes it a versatile building block in organic synthesis, particularly for introducing a precise N-methyl-N-allyl functionality into target molecules. Its physical properties, such as a boiling point of 64-66 °C, are critical for its handling, purification, and reaction condition design, distinguishing it from other multifunctional amines used in the production of polymers, resins, and pharmaceutical intermediates.

Substituting N-Allylmethylamine with structurally similar compounds like diallylamine or allylamine is often unviable in process chemistry and material synthesis. Diallylamine, containing two reactive allyl groups, introduces a high potential for undesirable cross-linking during polymerization, a side reaction avoided by the single allyl group of N-Allylmethylamine. Conversely, using allylamine fails to introduce the N-methyl group, which is often critical for modulating the basicity, solubility, and ultimate biological activity of pharmaceutical targets. This structural specificity makes N-Allylmethylamine a necessary precursor when the final product requires a non-crosslinked polymer backbone or a specific N-methylated amine functionality for therapeutic efficacy.

Distinct Boiling Point for Optimized Purification and Reaction Control

N-Allylmethylamine possesses a boiling point of 64-66 °C, which is a critical parameter for process control and purification by distillation. This is significantly lower than that of its close structural analog, diallylamine (111-112 °C), allowing for easier separation from higher-boiling reactants or solvents. It is also distinct from the more volatile allylamine (53 °C), providing a different thermal profile for optimizing reaction conditions and minimizing loss of material.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data64-66 °C
Comparator Or BaselineDiallylamine: 111-112 °C | Allylamine: ~53 °C
Quantified Difference~46 °C lower than Diallylamine; ~12 °C higher than Allylamine
ConditionsAtmospheric pressure

This specific boiling point enables precise temperature control during synthesis and facilitates efficient purification via distillation, reducing energy costs and improving process yields compared to its closest analogs.

Essential Precursor for High-Value Allylamine Antifungal Agents like Terbinafine

N-Allylmethylamine is a crucial, non-interchangeable intermediate in the synthesis of allylamine antifungal drugs, a class that includes the widely used therapeutic Terbinafine. The synthesis of Terbinafine specifically requires the condensation of N-methyl-1-naphthalenemethylamine with an appropriate side chain. N-methyl-1-naphthalenemethylamine is itself prepared from precursors that establish the required N-methyl group, a structural feature directly provided by N-Allylmethylamine in related synthetic strategies. Using diallylamine or allylamine as a substitute would fail to produce the correct final N-methylated structure essential for the drug's activity against the fungal enzyme squalene epoxidase.

Evidence DimensionPrecursor role in synthesis
Target Compound DataProvides the N-methyl amine core for allylamine antifungals.
Comparator Or BaselineDiallylamine would introduce an unwanted second allyl group. Allylamine lacks the required N-methyl group.
Quantified DifferenceQualitatively essential; substitution yields the wrong API.
ConditionsSynthesis of Terbinafine and related allylamine antifungal APIs.

For pharmaceutical manufacturing, procuring the correct starting material is critical; N-Allylmethylamine is the specified building block to achieve the required N-methyl structure in this major class of antifungal drugs.

Controlled Monofunctionality for Non-Crosslinked Polymer Synthesis

In polymer science, N-Allylmethylamine serves as a monofunctional monomer, allowing for its incorporation into polymer chains without causing cross-linking. This is a direct contrast to diallylamine, whose two allyl groups are prone to cyclopolymerization or intermolecular cross-linking, leading to insoluble or gelled materials. The single reactive site on N-Allylmethylamine ensures the synthesis of linear, soluble polymers with pendant N-methyl amine groups, which can be used to modify material properties or serve as sites for further functionalization. This controlled reactivity is essential for producing predictable and processable polymer materials.

Evidence DimensionReactive Allyl Groups per Molecule
Target Compound Data1
Comparator Or BaselineDiallylamine: 2
Quantified Difference50% fewer reactive sites, preventing cross-linking.
ConditionsRadical polymerization reactions.

This ensures the synthesis of soluble, non-crosslinked functional polymers, which is critical for applications requiring processability, such as coatings, films, and soluble additives.

Key Building Block in Pharmaceutical API Synthesis

The primary industrial application is as a key intermediate in the synthesis of allylamine-class antifungal drugs such as Terbinafine and Naftifine. Its structure provides the exact N-methyl amine functionality required for the final molecule's therapeutic action, making it an essential and non-substitutable raw material for manufacturers in this sector.

Development of Functional, Non-Crosslinked Polymers

In materials science, this compound is the right choice for synthesizing linear copolymers where pendant N-methyl amine groups are desired for tuning properties like adhesion, pH-responsiveness, or dye-binding. Its monofunctional nature prevents the formation of insoluble gels that would occur with diallylamine, ensuring the product is processable for applications in specialty coatings or functional films.

Controlled Synthesis of Complex Organic Molecules

For multi-step organic synthesis, N-Allylmethylamine is used when a single, protected secondary amine with a reactive handle (the allyl group) is needed. The allyl group can be carried through several synthetic steps and then deprotected or functionalized at a later stage, a level of control not offered by simple alkylamines or more reactive poly-allylated amines.

XLogP3

0.4

Boiling Point

65.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

627-37-2

Wikipedia

Allylmethyl amine

Dates

Last modified: 08-15-2023

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